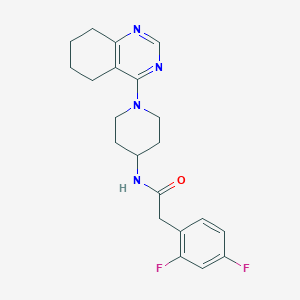![molecular formula C13H14O3 B2367483 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2166647-54-5](/img/structure/B2367483.png)
3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2166647-54-5 . It has a molecular weight of 218.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14O3/c14-11(15)12-7-13(8-12,9-12)16-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
1. Acidity and Substituent Effects
Research has examined the acidity of various substituted bicyclopentane-1-carboxylic acids, including 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid. Studies have shown that substituents can significantly affect the acidities of these compounds, providing insights into their chemical behavior and potential applications (Wiberg, 2002).
2. Synthesis and Application in Medicinal Chemistry
The compound has been synthesized and applied in medicinal chemistry. A notable example is the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, demonstrating the compound's potential in contemporary medicinal chemistry (Thirumoorthi & Adsool, 2016).
3. Bridgehead-Bridgehead Interactions
Studies on 3-halo-substituted bicyclopentane-1-carboxylic acids, including those related to the compound , have explored bridgehead-bridgehead interactions. These interactions play a crucial role in the reactivity and stability of the ring system, which is vital for understanding their chemical properties (Adcock et al., 1999).
4. Bioisostere Development
Research into 3-substituted bicyclopentane-1-carboxylic acids, including the specific compound, contributes to the development of bioisosteres. These compounds can mimic the physical and chemical properties of other molecules, making them valuable in drug design and discovery (Zhao et al., 2021; Zhao et al., 2020).
5. Enantioselective Functionalization
The enantioselective functionalization of bicyclopentanes is an area of interest, with implications for creating chiral substances that could be beneficial in pharmaceutical applications. This includes studies on the compound , focusing on achieving specific chiral configurations (Garlets et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is ongoing .
Mode of Action
The exact mode of action of 3-(Benzyloxy)bicyclo[11It is known that the compound’s structure, which includes a bicyclo[111]pentane (BCP) core, allows it to participate in various chemical reactions . The BCP core is a bioisostere for para-substituted aromatic rings, which are common in many biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Benzyloxy)bicyclo[11Compounds with a bcp core have been found to participate in a variety of chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Benzyloxy)bicyclo[11The compound’s physical properties, such as its molecular weight (21825) and solid state at room temperature, suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets. For this compound, it is recommended to store the compound in a cool and dark place, below 15°C .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenylmethoxybicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-11(15)12-7-13(8-12,9-12)16-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJLRKQUFWLAMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

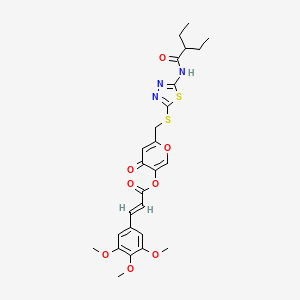
![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)
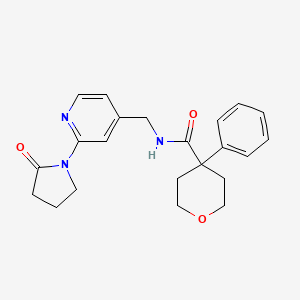
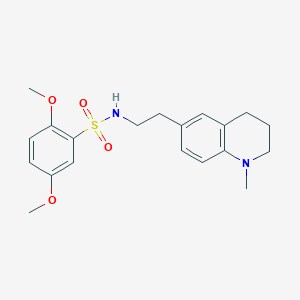
![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)

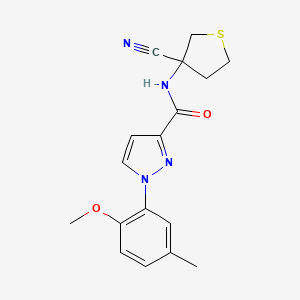

![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)
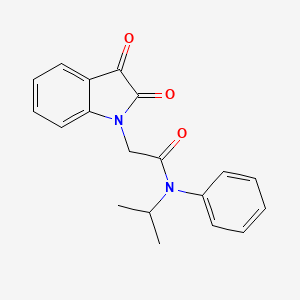
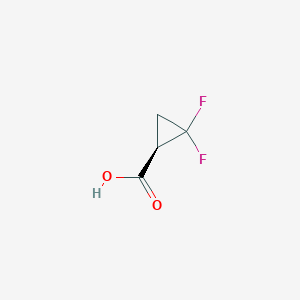
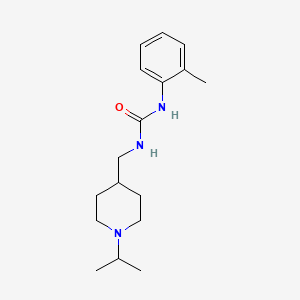
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)
